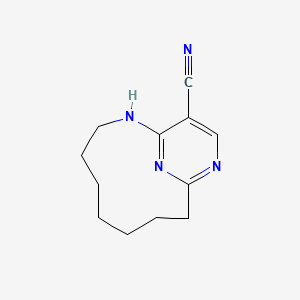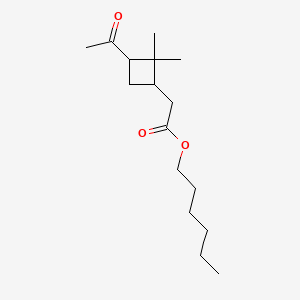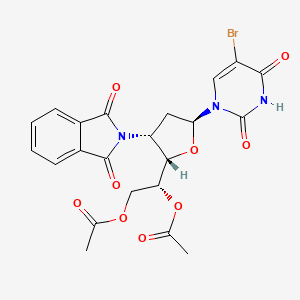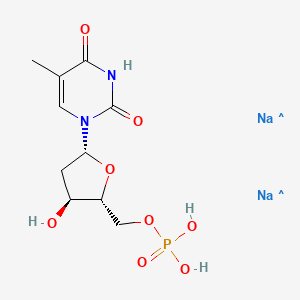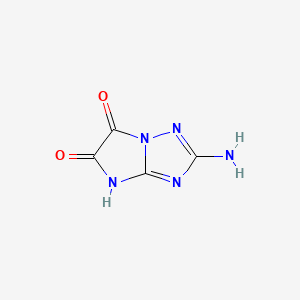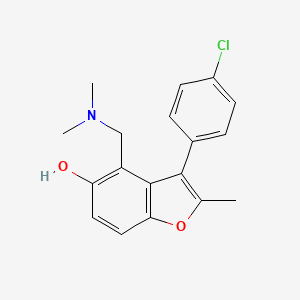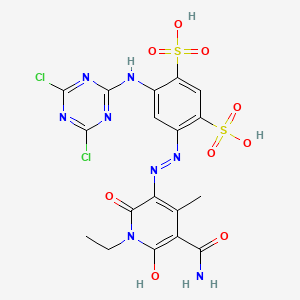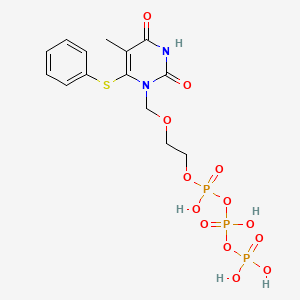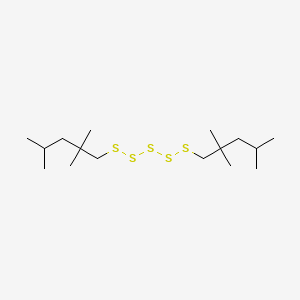
Pentasulfide, bis(2,2,4-trimethylpentyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentasulfide, bis(2,2,4-trimethylpentyl): is a chemical compound with the molecular formula C16H34S5 and a molecular weight of 386.77 g/mol . It is known for its unique structure, which includes five sulfur atoms linked to two 2,2,4-trimethylpentyl groups. This compound is used in various industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentasulfide, bis(2,2,4-trimethylpentyl) typically involves the reaction of sulfur with 2,2,4-trimethylpentyl derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions: Pentasulfide, bis(2,2,4-trimethylpentyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Compounds with different functional groups replacing the sulfur atoms.
Applications De Recherche Scientifique
Chemistry: Pentasulfide, bis(2,2,4-trimethylpentyl) is used as a reagent in organic synthesis. It is employed in the preparation of sulfur-containing compounds and as a sulfur source in various chemical reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also investigated for its potential therapeutic applications due to its unique chemical properties .
Industry: In the industrial sector, Pentasulfide, bis(2,2,4-trimethylpentyl) is used as an additive in lubricants and as a stabilizer in polymers. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals .
Mécanisme D'action
The mechanism by which Pentasulfide, bis(2,2,4-trimethylpentyl) exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The sulfur atoms can form bonds with metals and other elements, leading to the formation of new compounds. These interactions can affect the properties of the target molecules, leading to changes in their reactivity and stability .
Comparaison Avec Des Composés Similaires
- Tetrasulfide, bis(2,2,4-trimethylpentyl)
- Hexasulfide, bis(2,2,4-trimethylpentyl)
- Disulfide, bis(2,2,4-trimethylpentyl)
Comparison: Pentasulfide, bis(2,2,4-trimethylpentyl) is unique due to the presence of five sulfur atoms in its structure. This gives it distinct chemical properties compared to similar compounds with fewer or more sulfur atoms. For example, Tetrasulfide, bis(2,2,4-trimethylpentyl) has four sulfur atoms, which affects its reactivity and stability differently compared to Pentasulfide, bis(2,2,4-trimethylpentyl) .
Propriétés
Numéro CAS |
78718-06-6 |
|---|---|
Formule moléculaire |
C16H34S5 |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
2,2,4-trimethyl-1-(2,2,4-trimethylpentylpentasulfanyl)pentane |
InChI |
InChI=1S/C16H34S5/c1-13(2)9-15(5,6)11-17-19-21-20-18-12-16(7,8)10-14(3)4/h13-14H,9-12H2,1-8H3 |
Clé InChI |
AMIJQOBXZNYGJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)CSSSSSCC(C)(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


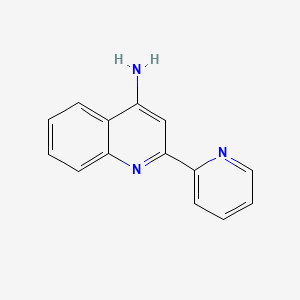
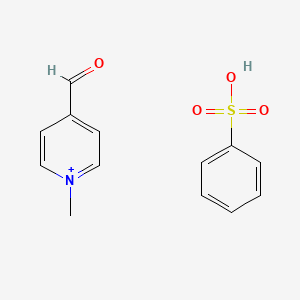
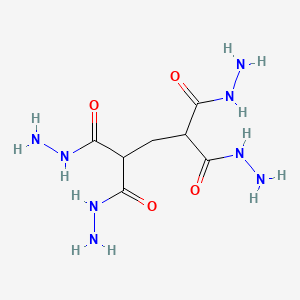
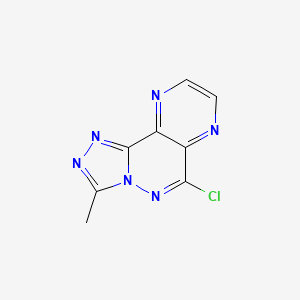
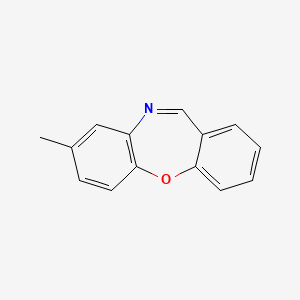
![5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12811177.png)
